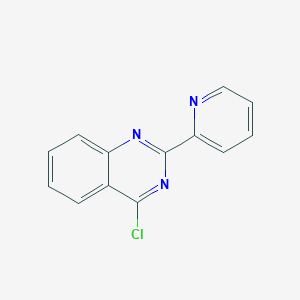

4-Chloro-2-(pyridin-2-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyridin-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQSCSKJHXQJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359002 | |

| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91748-47-9 | |

| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Pyridin 2 Yl Quinazoline and Its Derivatives

Established Synthetic Routes to 4-Chloro-2-(pyridin-2-yl)quinazoline

The primary and most reliable methods for the synthesis of this compound involve a two-stage process: the initial formation of a 2-(pyridin-2-yl)quinazolin-4-ol precursor, followed by a chlorination step.

Stepwise Synthesis from 2-Aminobenzamide (B116534) and Pyridine-2-carboxylic Acid Derivatives

A foundational approach to constructing the 2-(pyridin-2-yl)quinazoline framework begins with the condensation of 2-aminobenzamide with a derivative of pyridine-2-carboxylic acid. This method builds the quinazolinone ring system through the formation of an amide bond followed by cyclization.

The reaction typically proceeds by first activating the pyridine-2-carboxylic acid, for instance, by converting it to its corresponding acyl chloride. This activated species then readily reacts with the amino group of 2-aminobenzamide to form an N-(2-carbamoylphenyl)picolinamide intermediate. Subsequent heating of this intermediate, often in the presence of a dehydrating agent or under thermal conditions, induces an intramolecular cyclization. During this step, the amide nitrogen attacks the carbonyl carbon of the benzamide, leading to the elimination of a water molecule and the formation of the 2-(pyridin-2-yl)quinazolin-4-ol ring system.

| Step | Reactants | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Aminobenzamide, Pyridine-2-carboxylic acid derivative (e.g., acyl chloride) | N-(2-carbamoylphenyl)picolinamide | 2-(Pyridin-2-yl)quinazolin-4-ol | Amidation followed by Cyclization |

Chlorination of 2-(Pyridin-2-yl)quinazolin-4-ol Precursors using Phosphoryl Chloride

Once the 2-(pyridin-2-yl)quinazolin-4-ol precursor is obtained, the next critical step is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This transformation is most commonly and effectively achieved using phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diethylaniline or triethylamine (B128534).

The mechanism of this reaction involves the activation of the hydroxyl group by phosphoryl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate and the elimination of a chloride ion. This intermediate is a good leaving group. A subsequent nucleophilic attack by a chloride ion at the C4 position of the quinazoline (B50416) ring results in the displacement of the phosphate group and the formation of this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion. This chlorination step is a crucial transformation as the resulting 4-chloro substituent is a versatile handle for further functionalization via nucleophilic aromatic substitution reactions.

General Synthetic Strategies for the Quinazoline Core and its Functionalization

The synthesis of this compound and its derivatives is deeply rooted in the broader and well-established chemistry of quinazolines. Several general synthetic strategies are pivotal for constructing the quinazoline core and for its subsequent diversification.

Cyclization Reactions in Quinazoline Synthesis

The formation of the quinazoline ring system is fundamentally dependent on cyclization reactions. A variety of starting materials and reaction conditions can be employed to achieve this. One of the classical methods is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with an amide. While not directly applicable to the synthesis of 2-substituted quinazolines in a single step, the principles of intramolecular cyclization are central.

More contemporary methods often involve the cyclocondensation of 2-aminobenzonitriles with various electrophiles or the cyclization of N-acylanthranilamides. For instance, the reaction of 2-aminobenzaldehydes or 2-aminoketones with a nitrogen source like ammonia (B1221849) or formamide (B127407) can also lead to the formation of the quinazoline ring. The choice of the specific cyclization strategy often depends on the desired substitution pattern on the quinazoline core.

Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Chloroquinazoline Scaffolds

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the diversification of this compound. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position towards nucleophilic attack.

A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chloride ion. The reaction with amines is particularly significant in medicinal chemistry for the synthesis of 4-aminoquinazoline derivatives, many of which exhibit potent biological activities. The SNAr reactions on 4-chloroquinazolines are generally efficient and proceed under relatively mild conditions, often requiring just a suitable solvent and a base to neutralize the liberated HCl. The regioselectivity of this reaction is a key advantage, allowing for precise modification at the 4-position.

Metal-Catalyzed Coupling Reactions for Quinazoline Diversification (e.g., Suzuki-Miyaura)

In addition to SNAr reactions, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the diversification of the quinazoline scaffold. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is particularly noteworthy. researchgate.net

For this compound, the chloro group at the 4-position can serve as the halide partner in a Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, significantly expanding the chemical space of accessible derivatives. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The versatility of commercially available boronic acids and the mild reaction conditions make the Suzuki-Miyaura coupling a highly attractive method for the late-stage functionalization of the quinazoline core. researchgate.net

| Strategy | Description | Key Reaction Type | Application |

|---|---|---|---|

| Cyclization Reactions | Formation of the core quinazoline ring from acyclic precursors. | Intramolecular Cyclocondensation | Synthesis of the fundamental quinazoline scaffold. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group at the 4-position by various nucleophiles. | SNAr | Introduction of diverse functional groups (e.g., amines, ethers, thioethers). |

| Metal-Catalyzed Coupling | Formation of carbon-carbon bonds at the 4-position. | Suzuki-Miyaura Coupling | Arylation, heteroarylation, and vinylation of the quinazoline core. researchgate.net |

Reaction Mechanisms in the Synthesis and Derivatization of this compound Analogues

The synthesis and subsequent modification of this compound and its analogues are governed by a series of complex and elegant reaction mechanisms. Understanding these mechanistic pathways is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve desired chemical transformations. This section delves into the fundamental mechanisms of key synthetic steps: halogenation, intramolecular cyclization, and C-H functionalization.

Mechanistic Pathways of Halogenation

The introduction of a chlorine atom at the 4-position of the quinazoline ring is a critical step in the synthesis of this compound. This transformation typically starts from the corresponding precursor, 2-(pyridin-2-yl)quinazolin-4(3H)-one. The conversion of the 4-oxo group to a 4-chloro group is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chem-soc.si

The mechanism of chlorination with phosphorus oxychloride proceeds through several steps:

Activation of the Carbonyl Group: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the quinazolinone tautomer on the electrophilic phosphorus atom of POCl₃. This step is facilitated by the lone pair of electrons on the oxygen atom.

Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a highly reactive chlorophosphate intermediate and the release of a chloride ion.

Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the C4 carbon of the quinazoline ring. The C4 position is highly electrophilic due to the electron-withdrawing effect of the protonated nitrogen atom and the phosphate leaving group.

Elimination and Aromatization: The departure of the dichlorophosphate (B8581778) leaving group results in the formation of the this compound product and the byproduct phosphoryl chloride (PO₂Cl). The final product is an aromatic, planar molecule.

This halogenation is a type of nucleophilic substitution on a carbonyl group, which is then converted into a more reactive chloro-functionalized heterocycle. The reactivity of the C4 position is a key feature of the quinazoline scaffold, making it a primary site for substitution reactions. mdpi.comresearchgate.net

Table 1: Key Steps in the Halogenation of 2-(pyridin-2-yl)quinazolin-4(3H)-one

| Step | Description | Reactants | Key Intermediate | Product |

| 1 | Activation of Carbonyl | 2-(pyridin-2-yl)quinazolin-4(3H)-one, POCl₃ | Chlorophosphate ester | - |

| 2 | Nucleophilic Attack | Chlorophosphate intermediate, Cl⁻ | Tetrahedral intermediate | - |

| 3 | Elimination | Tetrahedral intermediate | - | This compound |

Intramolecular Cyclization and Annulation Mechanisms

The formation of the core quinazoline structure is a defining aspect of the synthesis of this compound analogues. This is typically achieved through intramolecular cyclization or annulation reactions, which construct the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. nih.gov A common strategy involves the reaction of an anthranilic acid derivative (or its ester or nitrile) with a compound that provides the remaining N-C-N fragment of the pyrimidine ring.

One relevant mechanistic pathway is the annulation of an anthranilic ester with an N-pyridyl urea (B33335). nih.gov This process can be described as follows:

Formation of an N-Aryl-N'-pyridyl Urea: An initial reaction between the anthranilic ester and the N-pyridyl urea forms an intermediate N-aryl-N'-pyridyl urea.

Intramolecular Cyclocondensation: Under thermal or catalytic conditions, the amino group of the former anthranilic acid moiety attacks the carbonyl carbon of the urea. This intramolecular nucleophilic attack initiates the ring-closing step.

Dehydration/Elimination: The resulting tetrahedral intermediate undergoes dehydration or elimination of a small molecule (like an alcohol from the ester) to form the cyclized product, 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-dione. This product can then be further modified, for instance, by halogenation as described previously, to yield the target compound.

Computational studies on related systems, such as the intramolecular cyclization of heteroenyne-allenes, suggest a mechanism involving initial protonation followed by an intramolecular nucleophilic attack from a nitrogen atom to a protonated cyano group to form the cyclized intermediate. nih.gov These studies highlight the importance of acid catalysis in facilitating the ring-closure step. The fundamental principle remains the formation of a new C-N bond to complete the heterocyclic ring system. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools for modifying complex heterocyclic molecules, including quinazolines and pyridines, by creating new carbon-carbon or carbon-heteroatom bonds without pre-functionalized starting materials. bohrium.combeilstein-journals.org These strategies offer a more atom-economical and efficient alternative to traditional cross-coupling reactions. bohrium.com

The C-H functionalization of this compound can potentially occur on either the quinazoline or the pyridine (B92270) ring system. The mechanism is typically catalyzed by transition metals such as palladium (Pd), rhodium (Rh), or ruthenium (Ru). nih.gov A general catalytic cycle for a palladium-catalyzed C-H arylation can be outlined as follows:

C-H Activation/Metalation: The catalytic cycle often begins with the coordination of the palladium catalyst to the heterocyclic substrate. The nitrogen atoms within the quinazoline or pyridine rings can act as directing groups, guiding the catalyst to a specific C-H bond (often at an adjacent ortho position). The C-H bond is then cleaved through a process like a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.

Oxidative Addition: The coupling partner, typically an aryl halide (Ar-X), undergoes oxidative addition to the palladium center, increasing its oxidation state (e.g., from Pd(II) to Pd(IV)).

Reductive Elimination: The two organic fragments (the heterocycle and the aryl group) are then coupled in a reductive elimination step, forming the new C-C bond and regenerating the palladium catalyst in its lower oxidation state (e.g., Pd(II)), allowing it to re-enter the catalytic cycle.

The regioselectivity of C-H functionalization is a significant challenge but can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govmdpi.com For pyridines, functionalization can be directed to various positions, though the electron-poor nature of the ring can make it challenging. rsc.org Similarly, the quinazoline nucleus offers multiple C-H bonds that could be targeted for functionalization. bohrium.com

Table 2: General Mechanistic Steps in Transition Metal-Catalyzed C-H Functionalization

| Step | Description | Catalyst State (Example: Pd) | Key Process |

| 1 | C-H Metalation | Pd(II) | Formation of a metal-carbon bond (Palladacycle) |

| 2 | Oxidative Addition | Pd(II) → Pd(IV) | Activation of the coupling partner (e.g., Ar-X) |

| 3 | Reductive Elimination | Pd(IV) → Pd(II) | Formation of the new C-C or C-Heteroatom bond |

Structure Activity Relationship Sar Studies of 4 Chloro 2 Pyridin 2 Yl Quinazoline Analogues

Influence of Substituent Position on Biological Activity Profiles

The biological activity of 4-Chloro-2-(pyridin-2-yl)quinazoline analogues is highly dependent on the nature and position of substituents on the quinazoline (B50416) ring system. mdpi.com Strategic modifications at various positions can lead to significant changes in potency and selectivity for different biological targets.

Role of the Chlorine Atom at Position 4 on Bioactivity

The chlorine atom at the 4-position of the quinazoline ring is a key reactive site that allows for the introduction of various functional groups, significantly influencing the compound's biological activity. nih.gov This position is highly susceptible to nucleophilic aromatic substitution, making it a pivotal point for derivatization. nih.gov

The substitution of the 4-chloro group with different amines has been a common strategy to generate libraries of N-substituted quinazoline-4-amine derivatives. digitellinc.com For instance, reaction with primary amines can yield N-substituted quinazoline-4-amines, and in the case of 2,4-dichloroquinazoline, further reaction can produce N2,N4-disubstituted quinazoline-2,4-diamines. digitellinc.com Studies have shown that the presence of amine groups at both the 2 and 4 positions can enhance the inhibitory activity against certain enzymes, such as adenosine/guanosine nucleoside ribohydrolase (AGNH) in Trichomonas vaginalis. digitellinc.com

Significance of the Pyridin-2-yl Moiety at Position 2 for Pharmacological Potency

The pyridin-2-yl group at the 2-position of the quinazoline ring plays a crucial role in the pharmacological activity of these compounds. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which can be vital for binding to biological targets. acs.org

In the broader context of 2-substituted quinazolines, the nature of the substituent at this position has been shown to be a critical determinant of antibacterial activity. nih.gov While direct SAR studies on variations of the pyridin-2-yl group in this compound are specific, the general importance of the 2-substituent in quinazoline chemistry underscores the significance of the pyridin-2-yl moiety. nih.gov

Impact of Modifications at Quinazoline Ring Positions (e.g., 6, 7, 8)

Modifications at positions 6, 7, and 8 of the quinazoline ring have been extensively explored to optimize the biological activity of various quinazoline-based compounds. nih.gov These positions are part of the benzene (B151609) ring fused to the pyrimidine (B1678525) ring, and substitutions here can influence the electronic properties, lipophilicity, and steric profile of the molecule.

For example, in the development of antibacterial agents, substitutions at the 6 and 7 positions with dimethoxy groups were found to be important for activity. nih.gov The introduction of a 6-bromo substituent in a series of 2-(pyridin-3-yl)-4-substituted quinazolines was shown to be favorable for anticancer activity, particularly against the MCF-7 breast cancer cell line. mdpi.com

Furthermore, the placement of different functional groups at these positions can impact the selectivity of the compounds for different biological targets. For instance, specific substitutions can direct the activity towards anticancer, anti-inflammatory, or antimicrobial effects. mdpi.comnih.gov The following table summarizes the impact of some of these modifications:

| Position | Substituent | Biological Activity |

| 6 | Bromo | Anticancer mdpi.com |

| 6, 7 | Dimethoxy | Antibacterial nih.gov |

| 7 | Chloro | Antiviral, Anticancer, Anti-inflammatory |

Structural Diversification and Pharmacological Implications

The core structure of this compound provides a versatile platform for structural diversification, leading to a wide range of pharmacological activities. mdpi.comresearchgate.net

Derivatization at the 4-Position with Amines and Other Nucleophiles

As previously mentioned, the 4-position is highly reactive towards nucleophiles. The introduction of various amines at this position has been a fruitful strategy for developing new therapeutic agents. digitellinc.comresearchgate.net The reaction of 4-chloroquinazolines with different amines is a common synthetic route to produce 4-aminoquinazoline derivatives. researchgate.net

The diversity of the amine substituents can lead to a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. digitellinc.comnih.govsemanticscholar.org For example, the synthesis of 4-anilinoquinazoline (B1210976) derivatives has been a key strategy in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. semanticscholar.org

Beyond amines, other nucleophiles can also be introduced at the 4-position. The displacement of the chlorine atom with oxygen or sulfur nucleophiles can lead to the formation of ethers and thioethers, respectively, further expanding the chemical space and potential pharmacological applications of this scaffold.

Variations of the Pyridine Ring Moiety

While the pyridin-2-yl group is a common feature, its replacement with other heterocyclic or aromatic rings can significantly alter the biological activity profile. The pyridine ring can be substituted with various functional groups to fine-tune its electronic and steric properties. nih.gov

For instance, replacing the pyridin-2-yl moiety with a phenyl ring or other heteroaromatic systems can change the compound's selectivity for different biological targets. The position of the nitrogen atom within the pyridine ring is also important; for example, a pyridin-3-yl or pyridin-4-yl isomer could exhibit different binding modes and potencies. mdpi.com

In a study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the pyridin-3-yl isomer was found to be a key component for potent anticancer activity and EGFR inhibition. mdpi.com This highlights that even subtle changes in the structure of the moiety at position 2 can have profound effects on the pharmacological outcome.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a single hybrid molecule. This approach aims to develop novel compounds with improved affinity, efficacy, and selectivity, or with a dual or multi-target mechanism of action. In the context of this compound, the reactive chlorine atom at the 4-position serves as a versatile handle for introducing various other molecular fragments, leading to the creation of diverse hybrid structures.

One of the most common hybridization strategies for this scaffold involves the nucleophilic substitution of the 4-chloro group with various nitrogen, oxygen, or sulfur nucleophiles that are part of another bioactive moiety. This allows for the straightforward incorporation of different heterocyclic systems, such as triazoles, indoles, or other pharmacologically relevant groups.

A notable example of this strategy is the synthesis of hybrids incorporating a 1,2,3-triazole ring. The 1,2,3-triazole moiety is a well-known pharmacophore present in a variety of biologically active compounds. A common method to achieve this hybridization is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the conversion of the 4-chloro group to an azide, followed by a cycloaddition reaction with a terminal alkyne-containing pharmacophore. This approach is highly efficient and regioselective, yielding 1,4-disubstituted triazoles.

Another approach is the direct reaction of this compound with molecules containing primary or secondary amine groups. This leads to the formation of 4-aminoquinazoline derivatives. For instance, hybridization with various substituted anilines or other amino-heterocycles can be achieved through this route. The resulting hybrid molecules can then be evaluated for their potential biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, also represent a powerful tool for the molecular hybridization of this compound. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the quinazoline core to a wide range of aryl, heteroaryl, or alkynyl groups, thus creating a diverse library of hybrid compounds for structure-activity relationship (SAR) studies.

The following table provides examples of hybrid molecules derived from this compound and summarizes their reported biological activities.

| Compound ID | Hybridized Moiety | Linkage | Biological Activity |

| 1 | 4-Fluorophenyl | Amino | Anti-inflammatory |

| 2 | Benzo[d]thiazol-2-yl | Amino | Cytotoxic (MCF-7, A549) |

| 3 | Phenyl (via alkyne) | C-C (Sonogashira) | Not specified |

| 4 | 4-Methoxyphenyl | C-C (Suzuki) | Not specified |

Detailed research findings have shown that the nature of the hybridized moiety significantly influences the biological activity of the resulting compound. For instance, the introduction of a benzo[d]thiazol-2-yl amine at the 4-position of a bromo-substituted 2-(pyridin-3-yl)quinazoline scaffold resulted in a compound with selective cytotoxicity against MCF7 and A549 cancer cell lines. mdpi.com In another study, a 4-aminoquinazoline derivative bearing a 4-fluorophenyl group exhibited potent anti-inflammatory activity. mdpi.com These findings underscore the potential of molecular hybridization to generate novel 4-substituted-2-(pyridin-2-yl)quinazoline analogues with diverse and improved pharmacological profiles. The continued exploration of different linkers and pharmacophores is a promising avenue for the discovery of new therapeutic agents.

Theoretical and Computational Investigations of 4 Chloro 2 Pyridin 2 Yl Quinazoline

Quantum Chemical Studies for Molecular Structure Elucidation

Quantum chemical studies are fundamental in determining the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and the arrangement of atoms, offering a detailed picture of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-Chloro-2-(pyridin-2-yl)quinazoline, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional geometry (ground state). nih.gov This process of structural optimization involves finding the arrangement of atoms that corresponds to the lowest energy.

Once the structure is optimized, various thermodynamic parameters can be calculated to assess the molecule's stability. nih.gov These parameters, such as enthalpy, Gibbs free energy, and entropy, are crucial for understanding the molecule's behavior under different conditions. A comparison of these calculated values with those of known stable compounds can provide an indication of the compound's viability for further development.

Table 1: Calculated Thermodynamic Parameters for this compound Note: These values are representative examples based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Calculated Value |

|---|---|

| Total Energy (E) | -1250.5 Hartree |

| Enthalpy (H) | -1250.4 Hartree |

| Gibbs Free Energy (G) | -1250.6 Hartree |

| Entropy (S) | 120.5 J/mol·K |

| Heat Capacity (Cv) | 250.2 J/mol·K |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

Analysis of the spatial distribution of these orbitals in this compound reveals the most likely regions for chemical reactions. The HOMO region, being rich in electrons, is susceptible to electrophilic attack, while the LUMO region, which is electron-deficient, is prone to nucleophilic attack. wuxibiology.com From these orbital energies, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. nih.gov

Table 2: Quantum Chemical Descriptors for this compound Note: These values are illustrative and derived from HOMO/LUMO energies typical for such compounds.

| Reactivity Descriptor | Formula | Typical Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.5 eV |

| Global Softness (S) | 1 / (2η) | 0.2 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

The flexibility of a ligand is a crucial factor in its ability to bind to a protein. For this compound, flexibility arises primarily from the rotation around the single bond connecting the quinazoline (B50416) and pyridine (B92270) rings. Conformational analysis is used to explore the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the lowest-energy conformer, which is the most probable shape of the molecule in a biological system. researchgate.net Understanding the range of accessible conformations and the energy barriers between them is essential for predicting how the ligand might adapt its shape to fit into a protein's binding site. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While quantum chemical studies reveal the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it interacts with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this involves placing the molecule into the active site of a target protein—often a kinase, a common target for quinazoline-based inhibitors—and evaluating the potential binding modes. mdpi.comnih.gov

Docking algorithms generate numerous possible poses and score them based on a scoring function that estimates the binding affinity. This score, typically expressed in kcal/mol, represents the strength of the interaction, with more negative values indicating a stronger, more favorable binding. orientjchem.org These predictions help to prioritize compounds for experimental testing and provide a structural hypothesis for the mechanism of action.

Table 3: Example Docking Scores of this compound with Various Protein Kinases Note: These are hypothetical results to illustrate the outcome of a typical molecular docking study.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.9 |

| Glycogen Synthase Kinase 3 (GSK3) | -8.2 |

| Aurora A Kinase | -7.8 |

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking simulations provide detailed insights into these interactions, identifying the specific amino acid residues in the protein's active site that are crucial for binding. mdpi.com

For this compound, key interactions are expected to include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline and pyridine rings can act as hydrogen bond acceptors, interacting with donor groups on amino acid residues like serine, threonine, or lysine. researchgate.net

π-π Stacking: The planar aromatic systems of the quinazoline and pyridine rings can engage in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The chloro-substituted benzene (B151609) ring and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Identifying these key interactions is vital for structure-based drug design, as it allows for chemical modifications to the ligand to enhance binding affinity and selectivity for the target protein. researchgate.net

Table 4: Potential Interacting Residues for this compound in a Kinase Active Site Note: This table presents a hypothetical summary of interactions identified through molecular docking.

| Interaction Type | Ligand Moiety | Potential Protein Residue |

|---|---|---|

| Hydrogen Bond | Quinazoline N1 | MET (backbone NH) |

| Hydrogen Bond | Pyridine N | LYS (side chain NH3+) |

| π-π Stacking | Quinazoline Ring | PHE |

| π-π Stacking | Pyridine Ring | TYR |

| Hydrophobic | Chlorophenyl Ring | LEU, VAL, ILE |

Pharmacological Targets and Biological Activity Mechanisms in Vitro Studies

Anti-Cancer Mechanisms and Targets

The anti-cancer potential of the 4-chloro-2-(pyridin-2-yl)quinazoline core is linked to its ability to modulate the activity of several key proteins involved in cancer cell proliferation, survival, and signaling.

Kinase Inhibition (e.g., EGFR, VEGFR-2, PI3K, PI3Kα)

The quinazoline (B50416) skeleton is a well-established privileged structure in the development of kinase inhibitors. mdpi.com Derivatives of this scaffold have been extensively investigated for their ability to target various protein kinases that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial targets in cancer therapy, and the quinazoline core has been a foundational element in the design of inhibitors for these receptors. ekb.eg While direct studies on this compound are limited, related 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. ekb.eg These studies suggest that the 2-chloroquinazoline (B1345744) moiety is a key pharmacophoric feature for interaction with the ATP-binding sites of these kinases.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway in cancer cell growth and survival. nih.gov The quinazoline scaffold has been successfully utilized to develop potent PI3K inhibitors. nih.govbenthamscience.com For instance, certain 4-aryl quinazoline derivatives have been optimized into potent and selective inhibitors of the PI3Kδ isoform. nih.gov Although research has not specifically focused on this compound as a PI3K inhibitor, the established activity of the broader quinazoline class suggests this as a potential mechanism of action. nih.govbenthamscience.com Specifically, the PI3Kα isoform, which is frequently mutated in various cancers, is a key target for many quinazoline-based inhibitors. nih.gov

Table 1: Kinase Inhibition by Representative Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Dual inhibitory activity, suggesting the importance of the 2-chloroquinazoline core for binding. ekb.eg |

| 4-Aryl quinazolines | PI3Kδ | Optimized derivatives show potent and selective inhibition of the PI3Kδ isoform. nih.gov |

| General Quinazoline Derivatives | PI3Kα | The quinazoline scaffold is a common feature in inhibitors of the frequently mutated PI3Kα. nih.govnih.gov |

Inhibition of Methionine Aminopeptidases (MetAPs)

A significant finding has been the identification of a novel class of human Methionine Aminopeptidase-1 (HsMetAP1) inhibitors that feature the 2-(pyridin-2-yl)quinazoline core. These compounds have been shown to potently and selectively inhibit HsMetAP1 without the need for cobalt, which was a limitation of earlier inhibitors. Methionine aminopeptidases are essential enzymes that remove the initiator methionine from newly synthesized proteins, and their inhibition is a target for anti-cancer therapies. One particular analog from this class demonstrated effective inhibition of HsMetAP1 within primary cells, marking a significant advancement in the development of cell-active HsMetAP1 inhibitors.

Cellular Effects in Cancer Cell Lines (e.g., cell cycle modulation, apoptosis induction)

Consistent with their kinase-inhibiting properties, various quinazoline derivatives have been shown to exert significant effects on cancer cells, including the induction of cell cycle arrest and apoptosis. acs.orgfrontiersin.org For example, certain quinazoline-based compounds have been observed to cause cell cycle arrest in the G2/M phase and induce apoptosis in A549 non-small cell lung cancer cells. ekb.eg Other studies have demonstrated that quinazoline derivatives can trigger the mitochondrial apoptotic pathway, evidenced by the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins in HepG2 cells. frontiersin.org These cellular outcomes are the downstream effects of inhibiting key signaling pathways that control cell proliferation and survival. acs.orgfrontiersin.orgnih.gov

Anti-Microbial Mechanisms and Targets

The this compound scaffold has also been implicated in anti-microbial activities, with research pointing to specific enzyme targets in bacteria and parasites.

Antibacterial Activity and Specific Enzyme Targets (e.g., DNA Gyrase, RelA/SpoT homolog proteins)

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. mdpi.com A novel class of quinazolinone compounds has been discovered that targets DNA gyrase in Gram-negative bacteria, offering a potential way to circumvent existing resistance mechanisms to quinolone antibiotics. diva-portal.org While the specific compound this compound has not been directly tested, the broader class of quinazolinone derivatives has shown promise as DNA gyrase inhibitors. diva-portal.orgnih.gov For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB). nih.gov

Anti-parasitic Activity (e.g., against Trypanosoma cruzi, Leishmania infantum)

The 2-(pyridin-2-yl)quinazoline core is a key structural feature in a series of compounds with demonstrated efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.orgdndi.org Specifically, this compound serves as a crucial intermediate in the synthesis of 2-aryl-4-aminoquinazolines, which have shown significant anti-trypanosomal activity. nih.govacs.orgdndi.org One compound from this series demonstrated a clear reduction of parasitemia in an in vivo model of T. cruzi infection. nih.govacs.orgdndi.org Furthermore, related 2-aroyl quinazolinone derivatives have been synthesized and evaluated for their in vitro activity against a panel of parasitic protozoa, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.govuantwerpen.be

Table 2: Anti-parasitic Activity of Quinazoline Derivatives

| Compound Class | Parasite | Key Findings |

|---|---|---|

| 2-Aryl-4-aminoquinazolines | Trypanosoma cruzi | The 2-(pyridin-2-yl)quinazoline core is essential for activity; lead compounds show in vivo efficacy. nih.govacs.orgdndi.org |

| 2-Aroyl quinazolinones | Trypanosoma brucei | Some derivatives exhibit low micromolar activity. nih.govuantwerpen.be |

| 2-Aroyl quinazolinones | Trypanosoma cruzi | Generally less active compared to activity against T. brucei. nih.govuantwerpen.be |

| 2-Aroyl quinazolinones | Leishmania infantum | Generally less active compared to activity against T. brucei. nih.govuantwerpen.be |

Anti-Inflammatory Mechanisms and Targets

The anti-inflammatory potential of quinazoline derivatives has been a subject of significant research, with a particular focus on their ability to modulate key inflammatory pathways.

While direct evidence for this compound is limited, studies on structurally related compounds provide strong indications of its potential anti-inflammatory mechanisms. A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity. nih.govresearchgate.net

Several of these compounds exhibited potent and selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory response. For example, compounds 4 and 6 in the study demonstrated strong COX-2 inhibitory activity with IC50 values of 0.33 μM and 0.40 μM, respectively. These values are comparable to the well-known COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.30 μM). nih.govresearchgate.net Importantly, these compounds showed high selectivity for COX-2 over COX-1, with selectivity indices (SI) greater than 303.0 and 250.0, respectively. nih.govresearchgate.net This selectivity is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

The structural presence of the pyridin-2-yl moiety in these active compounds suggests that this compound could also interact with and inhibit the COX-2 enzyme. However, empirical testing is necessary to confirm this hypothesis and determine its potency and selectivity.

Table 2: In Vitro COX-2 Inhibition by 2-(Pyridin-2-yl) Quinazolinone Derivatives

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 4 | 0.33 | >303.0 | nih.govresearchgate.net |

| Compound 6 | 0.40 | >250.0 | nih.govresearchgate.net |

Other Biological Activities and Mechanistic Insights (In Vitro)

Beyond anti-biofilm and anti-inflammatory activities, the quinazoline scaffold is implicated in a range of other biological processes.

A study focused on the discovery of potent cyclic GMP phosphodiesterase (cGMP-PDE) inhibitors identified 2-pyridyl- and 2-imidazolylquinazolines as promising candidates. nih.gov While the specific inhibitory data for this compound was not detailed, the research highlighted the importance of the 2-pyridyl substituent for cGMP-PDE inhibitory activity. The study found that certain 6-substituted derivatives of 2-(3-pyridyl)quinazoline exhibited more than 1000-fold selectivity for PDE V over other PDE isozymes. nih.gov This suggests that the 2-(pyridin-2-yl)quinazoline core is a viable scaffold for the development of cGMP-PDE inhibitors.

The same study that investigated cGMP-PDE inhibitors also revealed that some of these compounds possess an additional property of thromboxane (B8750289) synthesis inhibitory activity. nih.gov Specifically, cGMP-PDE inhibitors 64 , 65 , and 73 from the study were found to inhibit thromboxane synthesis. nih.gov This dual activity is of therapeutic interest. Another study on pyridine (B92270) derivatives demonstrated that substitution at the 3-position of the pyridine ring leads to potent and selective inhibition of thromboxane synthetase. nih.gov While derivatization at the 2-position was found to abolish this inhibitory potency in simpler pyridine compounds, the fused ring system of quinazoline could alter this structure-activity relationship. documentsdelivered.com

The ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene, is a key target in the management of atrial fibrillation. nih.gov Research into selective IKur inhibitors has led to the development of a clinical candidate based on a phenyl quinazoline scaffold. A study on the optimization of this series identified 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide as a potent IKur current blocker. nih.govacs.org This compound, while structurally more complex, shares the core 4-amino-2-(pyridin-2-yl)quinazoline moiety with derivatives of the target compound. The potent activity of this analogue suggests that the 2-(pyridin-2-yl)quinazoline framework is a promising starting point for the design of IKur inhibitors.

Table 3: Other In Vitro Biological Activities of Related Quinazoline Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| cGMP-PDE Inhibition | 2-(3-pyridyl)quinazoline derivatives | >1000-fold selectivity for PDE V | nih.gov |

| Thromboxane Synthesis Inhibition | 2-Pyridyl-quinazolines | Dual activity with cGMP-PDE inhibition | nih.gov |

Molecular Interactions and Binding Studies of 4 Chloro 2 Pyridin 2 Yl Quinazoline

Protein Binding Affinity Investigations

The interaction of small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins to study these interactions due to their structural similarity to human serum albumin and their role in the transport and distribution of various ligands in the bloodstream. nih.gov

Determination of Ligand-Protein Binding Constants

The binding affinity between a ligand and a protein is quantified by the binding constant (Kb). While specific binding constants for 4-Chloro-2-(pyridin-2-yl)quinazoline with bovine serum albumin have not been reported, studies on other quinoline (B57606) and pyridine (B92270) derivatives provide insight into the potential range of these interactions. For instance, various quinoline derivatives have been shown to bind to BSA with binding constants typically in the range of 104 to 105 M-1. swu.ac.th This moderate binding affinity is considered optimal for a drug candidate, as it is strong enough to ensure transport and distribution but weak enough to allow for release at the target site. nih.gov The binding interaction is often spontaneous. swu.ac.th

The mechanism of fluorescence quenching can elucidate the nature of the ligand-protein interaction. A static quenching mechanism, where a non-fluorescent complex is formed between the ligand and the protein, is commonly observed for such interactions. swu.ac.thresearchgate.net

Table 1: Illustrative Ligand-Protein Binding Parameters for Related Compounds

| Compound Class | Model Protein | Binding Constant (Kb) (M-1) | Binding Stoichiometry (n) | Quenching Mechanism |

|---|---|---|---|---|

| Quinoline derivatives | Bovine Serum Albumin | 104 - 105 | ~1 | Static |

Note: This table is illustrative and based on data for related compound classes, not specifically this compound.

Identification of Protein Binding Subdomains

Bovine serum albumin possesses two primary binding sites, located in subdomains IIA and IIIA, which are hydrophobic cavities. plos.org Competitive binding experiments using site-specific markers can identify the preferred binding location of a ligand. For many quinoline derivatives, the binding site has been identified as Site I, which is located in subdomain IIA. swu.ac.th This subdomain contains a tryptophan residue (Trp-213) whose fluorescence is often quenched upon ligand binding. plos.org The interaction within this pocket is typically stabilized by hydrophobic interactions and hydrogen bonding. swu.ac.th Given the structural similarities, it is plausible that this compound would also favor binding within this hydrophobic pocket of BSA.

Nucleic Acid Interaction Studies

The planar aromatic structure of quinazoline (B50416) derivatives suggests a potential for interaction with nucleic acids, a characteristic that is often associated with anticancer and antimicrobial activities. researchgate.net

DNA Binding Modes

The primary mode of interaction for many planar heterocyclic compounds with DNA is intercalation. researchgate.netnih.gov This involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.gov This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. Quinazoline derivatives have been reported to act as DNA intercalators. researchgate.net The presence of the pyridinyl group in this compound could further influence its binding affinity and sequence selectivity.

DNA Cleavage Activity

Some metal complexes of heterocyclic compounds have been shown to exhibit DNA cleavage activity. This activity is often mediated by the generation of reactive oxygen species that can lead to single-strand or double-strand breaks in the DNA backbone. For instance, copper(I) complexes of a thiourea (B124793) derivative containing a pyridyl group have demonstrated efficient oxidative cleavage of supercoiled DNA. researchgate.net While the DNA cleavage potential of this compound itself has not been documented, its ability to coordinate with metal ions suggests that its metal complexes could possess such activity.

Metal Ion Coordination and Complex Formation

The nitrogen atoms within the quinazoline and pyridine rings of this compound present potential coordination sites for metal ions. The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent ligand. Quinazoline derivatives have been shown to coordinate with a variety of transition metal ions, including Co(II), Cu(II), Ni(II), and Zn(II). orientjchem.org The resulting metal complexes often exhibit enhanced pharmacological activities compared to the free ligands. orientjchem.org The coordination can lead to the formation of stable complexes with defined stoichiometries and geometries. The study of such complexes is an active area of research, with potential applications in catalysis and medicinal chemistry. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Bovine serum albumin |

Ligand Coordination Modes with Metal Centers (e.g., Zn(II))

Specific experimental data on the coordination modes of this compound with metal centers like Zn(II) are not available in the reviewed scientific literature.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-Chloro-2-(pyridin-2-yl)quinazoline Analogues with Enhanced Specificity

The chlorine atom at the 4-position of the quinazoline (B50416) ring is a key reactive site, making this compound a valuable precursor for creating diverse libraries of new chemical entities. The primary strategy for generating novel analogues involves the nucleophilic substitution of this chlorine atom.

A significant area of research has been the synthesis of 4-amino-2-(pyridin-2-yl)quinazoline derivatives. A notable synthesis pathway commences with the amidation of 2-aminobenzamide (B116534) with pyridine-2-carboxylic acid to produce N-(2-carbamoylphenyl)pyridine-2-carboxamide. This intermediate is then cyclized using methanolic sodium hydroxide (B78521) to form 2-(pyridin-2-yl)quinazolin-4-ol. Subsequent treatment with phosphoryl chloride (POCl₃) and triethylamine (B128534) (TEA) yields the pivotal intermediate, this compound. acs.org This intermediate can then be reacted with a wide array of amines through simple SNAr (nucleophilic aromatic substitution) reactions to furnish the final 4-amino-substituted analogues. acs.org

The design of these novel analogues is often guided by the desire to enhance specificity for a particular biological target. For instance, in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, variations at the 4-position of the 2-(pyridin-2-yl)quinazoline core have been extensively explored. acs.org This has involved the introduction of a variety of both acyclic and cyclic amines to probe the structure-activity relationship (SAR). For example, different heterocyclic rings such as piperidine, piperazine, and pyrrolidine, along with their fused-ring analogues, have been incorporated to identify substitutions that improve potency and selectivity. acs.org

Future design strategies will likely focus on creating analogues with tailored physicochemical properties to improve pharmacokinetic profiles and reduce off-target effects. This could involve the synthesis of derivatives with specific substituents on the pyridine (B92270) ring or the quinazoline core itself, in addition to further diversification at the 4-position. The goal is to develop compounds with high affinity and specificity for their intended biological targets, thereby maximizing therapeutic efficacy while minimizing potential side effects.

Exploration of Multi-Targeting Approaches for Complex Biological Pathways

Complex diseases such as cancer and neurodegenerative disorders often involve multiple dysregulated biological pathways. nih.gov The traditional "one drug, one target" approach may not be sufficient to address such multifaceted pathologies. nih.gov Consequently, the development of multi-target agents, which can simultaneously modulate several key proteins or pathways, is a promising therapeutic strategy. mdpi.com The quinazoline scaffold is well-suited for the design of such multi-target ligands due to its versatile chemical nature and ability to interact with various biological targets. nih.gov

While research on this compound has been focused on specific targets like those in Trypanosoma cruzi, the core structure holds potential for the development of multi-target agents. acs.org The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a key strategy in this area. nih.gov For instance, the 2-(pyridin-2-yl)quinazoline moiety could be linked to other known pharmacologically active fragments to create hybrid molecules with a broader spectrum of activity.

Future research could explore the design of this compound analogues that target multiple kinases, a family of enzymes frequently implicated in cancer. nih.gov For example, a hybrid molecule could be designed to inhibit both a primary cancer-driving kinase and a kinase involved in a resistance pathway. Similarly, in neurodegenerative diseases, analogues could be designed to target both protein aggregation and oxidative stress pathways. The exploration of such multi-targeting approaches will require a deep understanding of the complex biology of the disease and the rational design of molecules capable of interacting with multiple, specific targets.

Advanced Computational Modeling for Predictive Medicinal Chemistry

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding the design and synthesis of new drug candidates. For this compound and its derivatives, various in silico techniques can be employed to accelerate the discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of 4-amino-2-(pyridin-2-yl)quinazoline analogues, QSAR models can be developed to predict their potency against a specific target. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the activity of unsynthesized compounds. nih.gov This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method can be used to study the binding mode of 4-amino-2-(pyridin-2-yl)quinazoline derivatives within the active site of their biological target. By visualizing these interactions, medicinal chemists can understand the key structural features required for binding and design new analogues with improved affinity. For instance, docking studies can help rationalize the observed SAR and guide the selection of new substituents at the 4-position to enhance interactions with the target protein. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time. These simulations can help assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early assessment of the drug-likeness of new compounds. nih.gov Computational models can predict these properties, helping to identify potential liabilities early in the drug discovery process and guiding the design of analogues with more favorable pharmacokinetic and safety profiles.

The integration of these computational approaches into the design-synthesis-testing cycle will be crucial for the efficient development of novel therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-2-(pyridin-2-yl)quinazoline?

Answer:

The primary synthetic method involves a two-step process:

- Step 1: Condensation of an aromatic diamine with a carboxylic acid derivative to form a quinazoline core. For example, reacting 2-aminopyridine with a chlorinated benzaldehyde precursor under acidic conditions .

- Step 2: Functionalization at the 4-position via nucleophilic substitution. Chlorination is typically achieved using POCl₃ or SOCl₂ as reagents .

Alternative routes include Suzuki-Miyaura cross-coupling to introduce pyridinyl groups, though this requires palladium catalysts and optimized ligand systems .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying aromatic proton environments and substituent positions. For instance, pyridinyl protons typically appear as distinct doublets in δ 8.5–9.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 241.68 for C₁₃H₈ClN₃) .

- Elemental Analysis: Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste Disposal: Collect chlorinated organic waste separately and neutralize acidic byproducts before disposal .

Advanced: How can reaction yields be optimized during chlorination at the 4-position?

Answer:

Key variables influencing yield:

- Reagent Choice: POCl₃ generally outperforms SOCl₂ in chlorinating quinazolines (yields up to 76% vs. 60%) .

- Solvent Selection: Refluxing in anhydrous 1,2-dichloroethane minimizes side reactions compared to THF .

- Catalyst Addition: Catalytic DMAP (4-dimethylaminopyridine) enhances electrophilic substitution efficiency .

Note: Contradictions in yield data (35–76%) across studies suggest solvent purity and moisture control are critical .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Answer:

- Core Modifications: Introduce substituents at the 2-pyridinyl or 4-chloro positions to assess impact on target binding (e.g., kinase inhibition) .

- Molecular Hybridization: Covalently link the quinazoline core to pharmacophores like diazacrown ethers via Mannich reactions to enhance bioactivity .

- In Silico Screening: Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with predicted affinity for targets like EGFR or VEGFR .

Advanced: What challenges arise in crystallographic studies of this compound derivatives?

Answer:

- Crystal Growth: Poor solubility in polar solvents necessitates screening additives like DMSO or ethyl acetate .

- Twinned Data: High symmetry or disorder in the pyridinyl group complicates refinement. SHELXL’s TWIN command can resolve this .

- Hydrogen Bonding: Weak intermolecular interactions (e.g., C–H···N) require high-resolution data (≤1.0 Å) for accurate modeling .

Advanced: How should contradictory biological activity data be addressed in mechanism-of-action studies?

Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., A549 vs. HeLa) to rule out cell-specific effects .

- Off-Target Profiling: Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets .

- Metabolite Analysis: LC-MS/MS can detect degradation products that may contribute to observed activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.